Methyl 2-hydroxy-3-methylbutanoate
Overview
Description
Mechanism of Action
Target of Action
Methyl 2-hydroxy-3-methylbutanoate is a unique chemical compound with the empirical formula C6H12O3
Biochemical Pathways
For instance, the compound ®-2,3-dihydroxy-3-methylbutanoate is known to be involved in a reaction catalyzed by ketol-acid reductoisomerase
Pharmacokinetics
It has been suggested that similar compounds have high gastrointestinal absorption , which could impact the bioavailability of this compound. Further pharmacokinetic studies are needed to confirm these properties.
Result of Action
Similar compounds have been studied for their effects on aroma profiles in commercial sparkling wine samples . More research is needed to understand the specific effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-methylbutanoate can be synthesized through the esterification of 2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes where the reactants are mixed and heated in a controlled environment. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methylbutanoic acid.
Reduction: Formation of 2-hydroxy-3-methylbutanol.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Comparison with Similar Compounds
Methyl 2-hydroxy-3-methylbutanoate can be compared with similar compounds such as:
Methyl 3-hydroxy-2-methylbutanoate: Similar structure but different positional isomer.
Ethyl 2-hydroxy-3-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Hydroxy-3-methylbutanoic acid: The corresponding acid form of the ester.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Biological Activity
Methyl 2-hydroxy-3-methylbutanoate, also known as (R)-Methyl 2-hydroxy-3-methylbutanoate, is an organic compound classified as an ester. It possesses significant biological activity, particularly related to its interactions with enzymes and its potential physiological effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
This compound is a chiral molecule characterized by a fruity aroma. Its chemical formula is , and it is often synthesized through the esterification of 2-hydroxy-3-methylbutanoic acid with methanol in the presence of an acid catalyst.
Enzymatic Interactions
Research indicates that this compound may be involved in esterase activity within lactic acid bacteria. Esterases are enzymes that catalyze the hydrolysis of esters into acids and alcohols, which can play a crucial role in various metabolic pathways.
Additionally, this compound is a structural analogue of gamma-hydroxybutyric acid (GHB), suggesting potential interactions with GHB receptors and GABA-B receptors. Such interactions could imply effects on neurotransmission and metabolic regulation.
Metabolic Pathways
This compound is noted for its role in metabolic pathways associated with energy production and fat metabolism. It has been studied as a potential biomarker for certain metabolic disorders, including those related to amino acid metabolism .
Case Studies and Research Findings
- Sensory Evaluation in Wines : A study identified and quantified this compound in varietal red wines, highlighting its role in flavor profiles. The sensory evaluation demonstrated that this compound contributes to the fruity aroma characteristic of certain wines .
- Potential Therapeutic Applications : Research is ongoing regarding the therapeutic effects of this compound, particularly in drug delivery systems. Its properties as a chiral building block make it valuable in synthesizing complex organic molecules for pharmaceutical applications .
- Microbial Activity : The compound's interaction with lactic acid bacteria suggests potential applications in food science, particularly in fermentation processes where flavor enhancement and preservation are desired .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound | Structure | Key Characteristics |
---|---|---|
Ethyl 2-hydroxy-3-methylbutanoate | Similar to methyl variant | Different flavor profile; used in similar applications |
2-Hydroxy-3-methylbutanoic acid | Acid form of the ester | Involved in metabolic pathways; potential biomarker |
3-Hydroxybutyrate | Related compound | Important in energy metabolism; ketone body |
Properties
IUPAC Name |
methyl 2-hydroxy-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(7)6(8)9-3/h4-5,7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBMDFJWFIEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339010 | |
Record name | Methyl 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17417-00-4 | |
Record name | Methyl 2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-hydroxy-3-methylbutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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